3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid
Overview
Description
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of a propanoic acid group attached to a phenyl ring substituted with two fluorine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-methoxybenzaldehyde and malonic acid.
Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.
Hydrogenation: The cinnamic acid derivative is then subjected to hydrogenation using a palladium catalyst to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of difluoromethoxybenzoic acid.
Reduction: Formation of 3-(2,6-Difluoro-4-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Interacting with cellular receptors to influence signal transduction processes.
Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Difluoro-4-hydroxyphenyl)propanoic acid
- 3-(2,6-Difluoro-4-chlorophenyl)propanoic acid
- 3-(2,6-Difluoro-4-aminophenyl)propanoic acid
Uniqueness
3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(2,6-difluoro-4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJVIDYBEXLDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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